17-[1-[6-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one
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Overview
Description
17-[1-[6-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one is a steroidal saponin glycoside derived from the rhizomes of the fern Polypodium glycyrrhiza. It is known for its sweetening properties and has been studied for its various biological activities. The compound has the molecular formula C₄₀H₆₄O₁₃ and a molecular weight of 752.4347 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
17-[1-[6-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one can be isolated from the rhizomes of Polypodium glycyrrhiza through a series of extraction and purification steps. The process typically involves:
Extraction: The rhizomes are dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Characterization: The purified compound is characterized using spectroscopic methods including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes are harvested in bulk, and the extraction is carried out in large reactors. The purification steps are scaled up using industrial chromatography systems to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
17-[1-[6-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed using acidic or enzymatic conditions to yield the aglycone polypodogenin and sugar moieties.
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Aglycone polypodogenin and sugar moieties (e.g., glucose, rhamnose).
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
17-[1-[6-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one has been studied for its various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of steroidal saponins and their derivatives.
Biology: Investigated for its potential role in plant defense mechanisms and its effects on insect physiology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized as a natural sweetener in food and beverage products.
Mechanism of Action
17-[1-[6-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one exerts its effects through various molecular targets and pathways. The compound interacts with cell membranes and proteins, leading to changes in cellular signaling and metabolic pathways. Its sweetening properties are attributed to its ability to bind to sweet taste receptors on the tongue, mimicking the effects of sucrose .
Comparison with Similar Compounds
17-[1-[6-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one is part of a group of steroidal saponins that include Polypodoside A and Polypodoside B. These compounds share similar structural features but differ in their glycosidic linkages and sugar moieties. This compound is unique due to its specific glycosidic bonds and the presence of certain sugar residues, which contribute to its distinct biological activities and sweetening properties .
Similar Compounds
Polypodoside A: Similar in structure but with different glycosidic linkages.
Polypodoside B: Another related compound with variations in sugar moieties.
Osladin: A steroidal saponin with super sweet properties, chemically distinct but functionally similar.
Properties
CAS No. |
120015-17-0 |
---|---|
Molecular Formula |
C40H64O13 |
Molecular Weight |
752.9 g/mol |
IUPAC Name |
17-[1-[6-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C40H64O13/c1-18-7-10-28(51-36(18)53-38-34(47)35(48-6)30(43)20(3)49-38)19(2)23-8-9-24-22-16-27(42)26-15-21(11-13-40(26,5)25(22)12-14-39(23,24)4)50-37-33(46)32(45)31(44)29(17-41)52-37/h16,18-21,23-26,28-38,41,43-47H,7-15,17H2,1-6H3 |
InChI Key |
NDAYDFGEXFEFMC-UHFFFAOYSA-N |
SMILES |
CC1CCC(OC1OC2C(C(C(C(O2)C)O)OC)O)C(C)C3CCC4C3(CCC5C4=CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Canonical SMILES |
CC1CCC(OC1OC2C(C(C(C(O2)C)O)OC)O)C(C)C3CCC4C3(CCC5C4=CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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